Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is of interest due to its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by iodination and subsequent amination. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine or bromine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodinated position can be reduced to form deiodinated analogs.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) in the presence of appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved can include inhibition of signal transduction or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 5-amino-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
Uniqueness
Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine substituent can be a site for further functionalization, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate; hydrochloride (CAS Number: 1431964-20-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate; hydrochloride is C7H11ClIN3O2 with a molecular weight of 331.54 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₇H₁₁ClIN₃O₂ |
Molecular Weight | 331.54 g/mol |
CAS Number | 1431964-20-3 |
Synthesis
Various synthetic routes have been reported for the preparation of pyrazole derivatives, including Ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate. The synthesis typically involves reactions with electrophilic and nucleophilic reagents, leading to the formation of bioactive compounds. For instance, electrophilic substitution reactions can yield derivatives with enhanced biological properties .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit notable antimicrobial activity. Ethyl 5-amino-4-iodo-2-methylpyrazole has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that modifications in the pyrazole structure can significantly enhance its antimicrobial efficacy .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects, which are attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. This makes it a candidate for further development in treating inflammatory diseases .
The biological activity of Ethyl 5-amino-4-iodo-2-methylpyrazole is largely due to its interaction with specific targets within biological systems. The presence of the amino and iodo groups enhances its reactivity and binding affinity to target proteins, potentially leading to improved therapeutic outcomes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including Ethyl 5-amino-4-iodo-2-methylpyrazole. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
- Anti-inflammatory Activity : In a controlled experimental setup, Ethyl 5-amino-4-iodo-2-methylpyrazole was administered to models of inflammation. The results showed a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent .
Properties
Molecular Formula |
C7H11ClIN3O2 |
---|---|
Molecular Weight |
331.54 g/mol |
IUPAC Name |
ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10IN3O2.ClH/c1-3-13-7(12)5-4(8)6(9)10-11(5)2;/h3H2,1-2H3,(H2,9,10);1H |
InChI Key |
NNZGFHIYAXOUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)N)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.